N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” includes a cyclopropyl group, a 1H-1,2,3-triazol-1-yl group, and a pyrrolidine-1-carbonyl group . The exact structure and conformation of this compound would need to be determined through techniques such as X-ray crystallography .
Scientific Research Applications
Antimicrobial and Antifungal Applications
A series of compounds synthesized by the condensation of triazole derivatives have been reported to exhibit promising in vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds, characterized by their triazole ring systems, are noted for their wide range of pharmaceutical activities, including anti-inflammatory, analgesic, and antimicrobial effects. The structural elucidation of these compounds was carried out using various spectroscopic methods, confirming their potential as antimicrobial agents (Mahyavanshi et al., 2011).
Further research into N-substituted derivatives highlighted their synthesis and evaluation for antimicrobial activity. These derivatives were synthesized through reactions involving amines and cyclic amides, showcasing the versatility of N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide as a precursor for developing compounds with potential antimicrobial applications (Palamarchuk et al., 2019).
Potential in Cancer Research
The compound has also been linked to research in cancer treatment. Modifications of its structure, such as the replacement of the acetamide group with alkylurea, have led to derivatives showing significant anticancer effects. These derivatives were evaluated against various human cancer cell lines, demonstrating potent antiproliferative activities. This suggests the potential of this compound derivatives as anticancer agents with reduced toxicity, further emphasizing the importance of structural modifications to enhance therapeutic efficacy (Wang et al., 2015).
Future Directions
The future directions for research on “N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” could include further studies on its synthesis, structure, reactivity, mechanism of action, and potential applications. This could involve in-depth experimental studies as well as computational modeling .
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is the Von Hippel-Lindau (VHL) protein . The VHL protein is a component of the VHL E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing and homeostasis .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting the VHL protein, this compound disrupts the VHL E3 ubiquitin ligase complex, thereby affecting the degradation of hypoxia-inducible factors (HIFs) .
Biochemical Pathways
The inhibition of the VHL protein by this compound affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF is degraded by the VHL E3 ubiquitin ligase complex. When the vhl protein is inhibited, hif is stabilized and can translocate to the nucleus where it activates the transcription of various genes involved in cellular responses to hypoxia .
Result of Action
The result of the action of this compound is the stabilization of HIF and the subsequent activation of hypoxia-responsive genes . This can lead to various cellular effects, such as increased angiogenesis and altered cellular metabolism .
Properties
IUPAC Name |
N-[4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(24)19-15-6-4-14(5-7-15)18(25)22-9-8-16(10-22)23-11-17(20-21-23)13-2-3-13/h4-7,11,13,16H,2-3,8-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCURZXNGOCNLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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